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Application Note & Protocol

For researchers, scientists, and professionals in drug development, obtaining pure, high-quality
DNA is a critical first step for a multitude of downstream applications, from PCR and
sequencing to cloning and library construction. The phenol-chloroform extraction method
remains a robust and cost-effective technique for removing protein contaminants from DNA
samples. This document provides a detailed protocol for performing a phenol-chloroform
cleanup and summarizes key quantitative data to guide your experimental work.

Principle of the Method

Phenol-chloroform extraction is a liquid-liquid extraction technique used to separate nucleic
acids from proteins and lipids.[1][2] When an aqueous solution containing DNA and proteins is
mixed with an equal volume of a phenol-chloroform mixture, two distinct phases are formed
upon centrifugation. The hydrophobic proteins are denatured and partitioned into the lower
organic phenol phase, while the hydrophilic, negatively charged DNA remains in the upper
agueous phase.[1] Chloroform is added to the phenol to increase its density, which facilitates a
sharp interface between the two phases and helps to prevent the carryover of phenol with the
aqueous phase.[2][3] Isoamyl alcohol is often included in the mixture to reduce foaming during
the extraction process.[4] Subsequent precipitation with ethanol or isopropanol concentrates
the purified DNA.[1][4]

Quantitative Data Summary
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The purity and yield of DNA following phenol-chloroform extraction are critical parameters. The
following tables summarize expected values and potential influencing factors.

Table 1: Spectrophotometric Assessment of DNA Purity

Indication of
Parameter "Pure" DNA L
Contamination

A ratio significantly lower than
1.8 may indicate the presence
of protein or phenol

A260/A280 Ratio ~1.8[5][6][7] contamination.[6][7] A ratio
significantly higher than 1.8
can suggest RNA

contamination.[8]

Aratio lower than 2.0 can

indicate contamination with
A260/A230 Ratio 2.0 - 2.2[6][8] substances that absorb at 230

nm, such as phenol, guanidine

salts, or carbohydrates.[6][8]

Table 2: Comparison of DNA Yield with Other Methods

Extraction Method Relative DNA Yield Reference
Phenol-Chloroform Baseline [9]

SCODA (Synchronous ~50-fold greater than phenol- ]
Coefficient of Drag Alteration) chloroform

Column-based Kit (QIAGEN ~6-fold lower than phenol- ]
Genomic-tip 20/G) chloroform

Phenol-Chloroform (from

Median: 543.27 pg/ml 10
blood) Ha [10]

Kit-based Method (from blood) Median: 32.115 pg/mi [10]
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Note: DNA yield is highly dependent on the starting material, its quantity, and the specific
protocol used.

Experimental Protocol

This protocol is a general guideline for the phenol-chloroform cleanup of a DNA sample. It is
essential to wear appropriate personal protective equipment (PPE), including gloves, a lab
coat, and eye protection, and to perform all steps involving phenol and chloroform in a certified
fume hood.

Materials:

DNA sample in an aqueous buffer (e.g., TE buffer)
¢ Phenol:Chloroform:lsoamyl Alcohol (25:24:1), buffered to pH 7.8-8.0[11]
e Chloroform:lsoamyl Alcohol (24:1)[11]

e 3 M Sodium Acetate (pH 5.2)

e 100% Ethanol (ice-cold)

e 70% Ethanol (ice-cold)

» Nuclease-free water or TE buffer (pH 8.0)

e Microcentrifuge tubes (1.5 mL or 2.0 mL)

e Microcentrifuge

¢ Pipettes and nuclease-free tips

Procedure:

o Sample Preparation: Start with your DNA sample in an aqueous solution (e.g., TE buffer) in a
microcentrifuge tube. If the starting volume is less than 200 pL, adjust it to 200 puL with TE
buffer.[11]
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First Extraction (Phenol:Chloroform:lsoamyl Alcohol): a. Add an equal volume of
phenol:chloroform:isoamyl alcohol (25:24:1) to the DNA sample.[11][12] b. Vortex the tube
vigorously for 15-30 seconds to create an emulsion.[2][11] c. Centrifuge at maximum speed
(e.g., 12,000 x g) for 5 minutes at room temperature to separate the phases.[1][12] d.
Carefully transfer the upper aqueous phase containing the DNA to a new, clean
microcentrifuge tube.[1] Be extremely careful not to disturb the white protein interface
between the two phases. It is better to leave a small amount of the agueous phase behind to
avoid contamination.[13]

Second Extraction (Chloroform:lsoamyl Alcohol): a. To the collected aqueous phase, add an
equal volume of chloroform:isoamyl alcohol (24:1).[4][14] This step helps to remove any
residual phenol.[2] b. Vortex for 15-30 seconds. c. Centrifuge at maximum speed for 2-5
minutes at room temperature.[1][14] d. Carefully transfer the upper aqueous phase to a new,
clean microcentrifuge tube, again avoiding the interface.

DNA Precipitation: a. Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the aqueous
phase and mix gently.[14] b. Add 2 to 2.5 volumes of ice-cold 100% ethanol.[1][11] c. Mix by
inverting the tube several times until a white DNA precipitate becomes visible.[4][14] d.
Incubate at -20°C for at least 30 minutes to overnight to allow the DNA to precipitate
completely.[1]

Pelleting and Washing the DNA: a. Centrifuge at maximum speed for 15-20 minutes at 4°C
to pellet the DNA.[1][11] b. Carefully decant the supernatant without disturbing the DNA
pellet. c. Wash the pellet by adding 500 pL to 1 mL of ice-cold 70% ethanol.[1][4] This step
removes residual salts. d. Centrifuge at maximum speed for 5 minutes at 4°C. e. Carefully
decant the ethanol. Repeat the wash step if necessary.

Drying and Resuspension: a. Air-dry the pellet for 5-15 minutes at room temperature or in a
vacuum centrifuge. Ensure the pellet is dry but not over-dried, as this can make it difficult to
resuspend. b. Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE
buffer (pH 8.0).

Experimental Workflow Diagram
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Phase Extraction
Start with DNA Sample
in Aqueous Buffer

Add Phenol:Chloroform:
Isoamyl Alcohol (25:24:1)

Vortex to Emulsify

Centrifuge (5 min)

Transfer Upper
Aqueous Phase

Add Chloroform:
Isoamyl Alcohol (24:1)

Centrifuge (2-5 min)

Transfer Upper
Aqueous Phase

DNA Precipitatig"n & Resuspension

Add 3M Sodium Acetate

Add Ice-Cold 100% Ethanol

Incubate at -20°C
Centrifuge (15-20 min)

Wash Pellet with
70% Ethanol

Air-Dry Pellet

Resuspend in
TE Buffer or Water

Purified DNA

Click to download full resolution via product page

Caption: Workflow for Phenol-Chloroform DNA Cleanup.
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Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Incomplete cell lysis (if startin Ensure complete lysis before
Low DNA Yield P ysis ( g P y

from cells/tissue).

starting the extraction.

Incomplete precipitation.

Increase incubation time at
-20°C or use glycogen as a

carrier.[11]

Loss of DNA during phase
transfer.

Be conservative when
pipetting the aqueous phase;
it's better to sacrifice some

yield for higher purity.

Low A260/A280 Ratio (<1.7)

Protein contamination.

Repeat the phenol:chloroform
extraction step. Ensure the
protein interface is not
disturbed.

Phenol contamination.

Perform an additional
chloroform extraction. Ensure
all of the aqueous phase is
transferred without any of the

organic phase.

High A260/A280 Ratio (>2.0)

RNA contamination.

Treat the sample with RNase A
before starting the phenol-

chloroform extraction.

Phase Inversion (Aqueous

phase at the bottom)

High salt or sucrose
concentration in the sample.[2]
[15]

Dilute the sample to reduce
the solute concentration. Using
a phenol:chloroform mixture

helps prevent this.[2][3]

DNA is difficult to resuspend

Pellet was over-dried.

Avoid over-drying the pellet.
Incubate at 37°C for a short

period to aid resuspension.
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By following this detailed protocol and considering the provided quantitative data and
troubleshooting tips, researchers can effectively purify high-quality DNA suitable for a wide
range of molecular biology applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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